Cas no 31005-05-7 (2-oxo-2H-chromen-7-yl benzoate)

2-Oxo-2H-chromen-7-yl benzoate is a coumarin-derived ester compound with potential applications in organic synthesis and photochemical research. Its structure combines a benzoate moiety with a coumarin scaffold, offering unique reactivity and optical properties. The compound may serve as a precursor for synthesizing functionalized coumarins or as a probe in fluorescence studies due to its conjugated system. Its ester linkage provides versatility for further chemical modifications, while the coumarin core contributes to stability and potential UV-absorbing characteristics. Researchers may find this compound useful in developing light-sensitive materials or studying ester hydrolysis kinetics. Proper handling under standard laboratory conditions is recommended due to its organic nature.
2-oxo-2H-chromen-7-yl benzoate structure
31005-05-7 structure
Product name:2-oxo-2H-chromen-7-yl benzoate
CAS No:31005-05-7
MF:C16H10O4
MW:266.248204708099
CID:1445542
PubChem ID:703304

2-oxo-2H-chromen-7-yl benzoate Chemical and Physical Properties

Names and Identifiers

    • 2H-1-Benzopyran-2-one, 7-(benzoyloxy)-
    • 2-oxo-2H-chromen-7-yl benzoate
    • IDI1_020828
    • 31005-05-7
    • 7-(Benzoyloxy)-2H-1-benzopyran-2-one
    • SR-01000451409-1
    • SCHEMBL15335372
    • HMS2836N12
    • F0808-2685
    • ChemDiv3_001862
    • (2-oxochromen-7-yl) benzoate
    • Benzoic acid 2-oxo-2H-chromen-7-yl ester
    • DTXSID701288808
    • BRD-K38310211-001-01-7
    • CHEMBL1538522
    • SMR000515683
    • STK396668
    • 7-benzoyloxy-coumarin
    • HMS1478E14
    • AKOS000594249
    • SR-01000451409
    • Oprea1_399476
    • CCG-17660
    • MLS001209497
    • Oprea1_099598
    • BDBM50284522
    • Inchi: InChI=1S/C16H10O4/c17-15-9-7-11-6-8-13(10-14(11)20-15)19-16(18)12-4-2-1-3-5-12/h1-10H
    • InChI Key: DKDPSSSGXHEHAK-UHFFFAOYSA-N
    • SMILES: O=C(Oc1ccc2ccc(=O)oc2c1)c1ccccc1

Computed Properties

  • Exact Mass: 266.0579
  • Monoisotopic Mass: 266.05790880g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 409
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 52.6Ų

Experimental Properties

  • PSA: 52.6

2-oxo-2H-chromen-7-yl benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0808-2685-15mg
2-oxo-2H-chromen-7-yl benzoate
31005-05-7 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0808-2685-3mg
2-oxo-2H-chromen-7-yl benzoate
31005-05-7
3mg
$63.0 2023-09-05
Life Chemicals
F0808-2685-10mg
2-oxo-2H-chromen-7-yl benzoate
31005-05-7
10mg
$79.0 2023-09-05
A2B Chem LLC
AU22110-5mg
Benzoic acid 2-oxo-2H-chromen-7-yl ester
31005-05-7
5mg
$272.00 2024-04-20
Life Chemicals
F0808-2685-2mg
2-oxo-2H-chromen-7-yl benzoate
31005-05-7
2mg
$59.0 2023-09-05
Life Chemicals
F0808-2685-4mg
2-oxo-2H-chromen-7-yl benzoate
31005-05-7
4mg
$66.0 2023-09-05
Life Chemicals
F0808-2685-5mg
2-oxo-2H-chromen-7-yl benzoate
31005-05-7
5mg
$69.0 2023-09-05
Life Chemicals
F0808-2685-2μmol
2-oxo-2H-chromen-7-yl benzoate
31005-05-7
2μmol
$57.0 2023-09-05
Life Chemicals
F0808-2685-10μmol
2-oxo-2H-chromen-7-yl benzoate
31005-05-7
10μmol
$69.0 2023-09-05
Life Chemicals
F0808-2685-5μmol
2-oxo-2H-chromen-7-yl benzoate
31005-05-7
5μmol
$63.0 2023-09-05

2-oxo-2H-chromen-7-yl benzoate Related Literature

Additional information on 2-oxo-2H-chromen-7-yl benzoate

Professional Introduction to 2-oxo-2H-chromen-7-yl benzoate (CAS No. 31005-05-7)

2-oxo-2H-chromen-7-yl benzoate, identified by the Chemical Abstracts Service Number (CAS No.) 31005-05-7, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic ester, derived from chromene and benzoic acid, has garnered attention due to its structural versatility and potential biological activities. The compound's framework, featuring a fused ring system with oxygen atoms, positions it as a candidate for various synthetic applications, particularly in medicinal chemistry.

The molecular structure of 2-oxo-2H-chromen-7-yl benzoate encompasses a chromenone core substituted with a benzoate moiety at the 7-position. This configuration imparts unique electronic and steric properties, making it a valuable scaffold for drug design. The presence of both carbonyl and aromatic groups enhances its reactivity, enabling diverse functionalization strategies. Such characteristics have fueled its exploration in the development of novel therapeutic agents.

In recent years, 2-oxo-2H-chromen-7-yl benzoate has been studied for its pharmacological potential. Research indicates that derivatives of this compound exhibit promising activities in multiple disease models. For instance, studies have suggested that modifications of the chromene core can influence enzyme inhibition and receptor binding affinity. These findings align with the growing interest in polyphenolic derivatives for their bioactive properties.

One notable area of investigation involves the antioxidant and anti-inflammatory effects of 2-oxo-2H-chromen-7-yl benzoate and its analogs. The chromene ring is well-documented for its radical-scavenging capabilities, which are attributed to the conjugated system and electron-withdrawing groups. Preclinical studies have demonstrated that certain chromenone derivatives can modulate inflammatory pathways, offering potential benefits in conditions like arthritis and neurodegenerative disorders. The benzoate moiety further contributes to stability and bioavailability, making it an attractive pharmacophore.

Moreover, the synthesis of 2-oxo-2H-chromen-7-yl benzoate has been optimized for scalability and efficiency. Modern synthetic methodologies leverage catalytic processes to enhance yield and purity. Transition metal-catalyzed cross-coupling reactions have been particularly effective in constructing the fused ring system. These advances have enabled the rapid production of libraries of chromenone derivatives for high-throughput screening.

The pharmaceutical industry has taken notice of 2-oxo-2H-chromen-7-yl benzoate due to its structural features that mimic natural products known for their therapeutic effects. Its scaffold can be modified to target specific biological pathways, such as those involved in cancer metabolism or bacterial resistance mechanisms. Researchers are exploring its potential as a lead compound for kinase inhibitors, given the ability of chromene derivatives to interfere with aberrant signaling cascades.

Recent breakthroughs in computational chemistry have further accelerated the study of 2-oxo-2H-chromen-7-yl benzoate. Molecular modeling techniques allow researchers to predict binding interactions with biological targets with high precision. This approach has identified novel analogs with enhanced potency and selectivity. Such computational insights are complemented by experimental validation, ensuring that promising candidates progress through preclinical development.

The role of 2-oxo-2H-chromen-7-yl benzoate in drug discovery extends beyond isolated compounds. It serves as a building block for more complex molecules designed to address unmet medical needs. Its integration into larger drug candidates leverages its known bioactivity while introducing new functionalities through combinatorial chemistry strategies. This modular approach has led to innovative formulations with improved pharmacokinetic profiles.

Regulatory considerations are also critical when evaluating 2-oxo-2H-chromen-7-ylyl benzoate for therapeutic use. Compliance with Good Manufacturing Practices (GMP) ensures that synthesized derivatives meet stringent quality standards before entering clinical trials. Collaborative efforts between academia and industry facilitate the translation of laboratory findings into market-ready products, adhering to international safety and efficacy guidelines.

The future prospects of 2 oxo 2H chromen 7 yl benzoate CAS No 31005 05 7 are bright, driven by ongoing research into its pharmacological applications. Innovations in synthetic chemistry and drug delivery systems continue to expand its potential uses. As our understanding of molecular interactions deepens, so too does the promise of this versatile compound in addressing complex health challenges.

Recommend Articles

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD